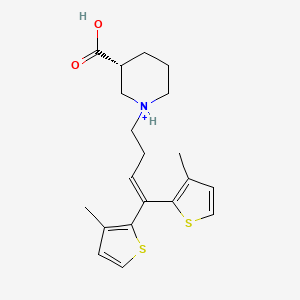
Tiagabine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiagabine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of tiagabine. It is a conjugate acid of a tiagabine.
Scientific Research Applications
1. Anticonvulsant and Anxiolytic Applications
Tiagabine, a selective inhibitor of GABA transporter subtype 1, is primarily known for its anticonvulsant properties, especially in the treatment of partial seizures. However, research has also indicated its potential in addressing anxiety and mood disorders due to its anxiolytic-like properties. Studies have demonstrated its effectiveness in several animal models for seizures, anxiety, pain, and depression, highlighting its broad pharmacological activity beyond epilepsy management (Sałat et al., 2015).
2. Potential in Bipolar Disorder and Pain Management
Tiagabine has been explored for potential applications outside of epilepsy, including bipolar disorder and pain management. Its ability to prolong inhibitory postsynaptic potentials by slowing the reuptake of synaptically released GABA suggests these additional clinical applications (Meldrum & Chapman, 1999).
3. Impact on Aggressive Behavior
Studies involving adult humans have also investigated the impact of tiagabine on aggressive behavior. Results indicate that tiagabine may modify aggressive responding, potentially through its effects on GABA regulation (Lieving et al., 2008).
4. Effects on Neuronal Function and Seizure Prevention
Tiagabine's efficacy in preventing seizures and reducing neuronal damage has been studied in various animal models. These studies demonstrate its ability to block seizure activity, reduce neuronal damage in specific brain areas, and even mitigate memory impairment associated with seizure conditions (Halonen et al., 1996).
5. Role in Managing Cocaine Dependence
Tiagabine has been examined for its potential in managing cocaine dependence. Some research suggests that it might be effective in reducing cocaine use, highlighting its versatility beyond antiepileptic applications (González et al., 2003).
6. Influence on Astrocyte Cultures
Investigations into tiagabine's biological effects on primary cortical astrocyte cultures of rats have been conducted. This research is significant for understanding tiagabine's cellular-level impacts, especially in relation to epilepsy treatment (Cardile et al., 2000).
7. Treatment of Refractory Anxiety Disorders
There has been exploration into the use of tiagabine as a treatment for refractory anxiety disorders. Case studies indicate potential effectiveness in this domain, although more extensive research is required (Schwartz, 2002).
8. Managing Pediatric Spasticity
Tiagabine's potential in managing spasticity, particularly in children with cerebral palsy, has been evaluated. Although results are mixed, it highlights an area of interest for further research in pediatric neurology (Chu & Sala, 2006).
9. Efficacy in Bipolar Disorder
Open case studies have assessed the efficacy of tiagabine in treating bipolar disorder, particularly in cases resistant to standard medications. These studies suggest that tiagabine may have mood-stabilizing and antimanic properties (Schaffer et al., 2002).
Properties
Molecular Formula |
C20H26NO2S2+ |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/p+1/t16-/m1/s1 |
InChI Key |
PBJUNZJWGZTSKL-MRXNPFEDSA-O |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCC[NH+]2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C |
Canonical SMILES |
CC1=C(SC=C1)C(=CCC[NH+]2CCCC(C2)C(=O)O)C3=C(C=CS3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)
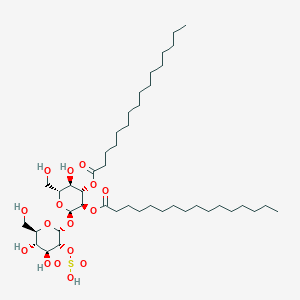
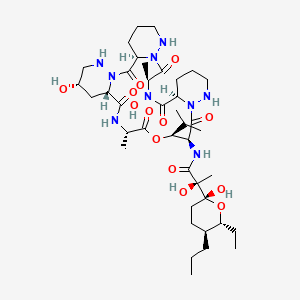
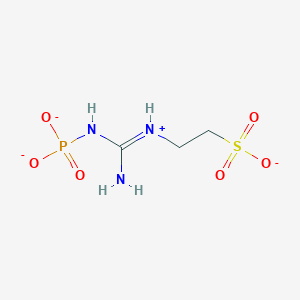

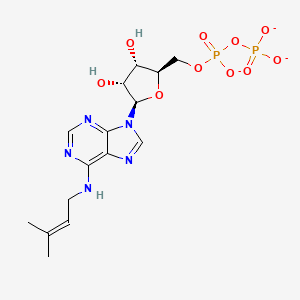

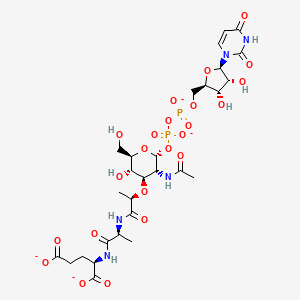




![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)
